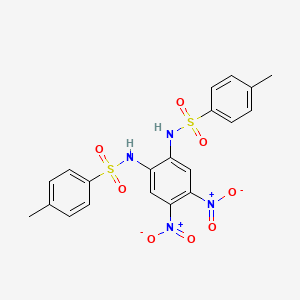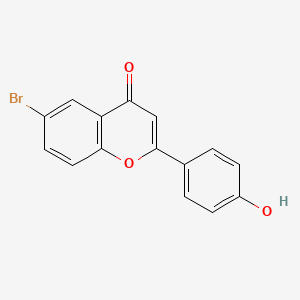
6-Bromo-4'-hydroxyflavone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Bromo-4’-hydroxyflavone involves several methods. One notable approach is the palladium (II)-catalyzed oxidative cyclization from 2’-hydroxydihydrochalcones . This divergent synthetic route provides access to both flavones and flavanones, depending on the choice of oxidants and additives. The process is highly atom-economic and yields a variety of flavonoid derivatives .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4’-hydroxyflavone consists of a 15-carbon skeleton with two phenyl rings and one oxacycle . The bromine substitution at the 6-position and the hydroxyl group at the 4’-position contribute to its unique properties .
Eigenschaften
CAS-Nummer |
288401-01-4 |
|---|---|
Produktname |
6-Bromo-4'-hydroxyflavone |
Molekularformel |
C15H9BrO3 |
Molekulargewicht |
317.13 g/mol |
IUPAC-Name |
6-bromo-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |
InChI-Schlüssel |
BQCQPDOLZOGWPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Thieno[2,3-d]imidazole](/img/structure/B3189096.png)
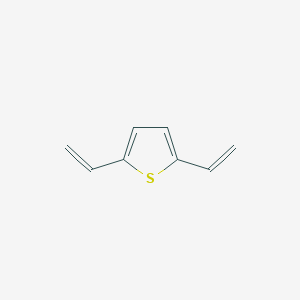




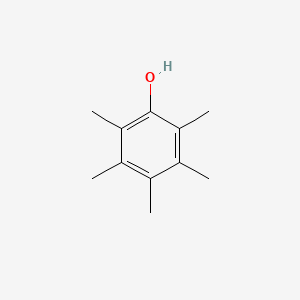
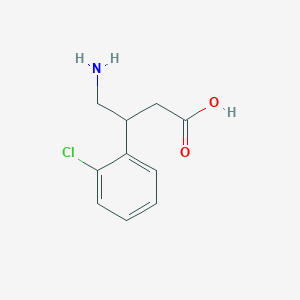
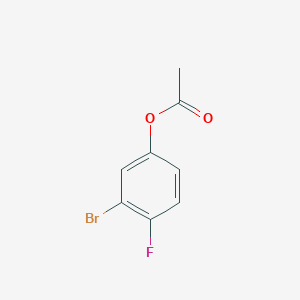
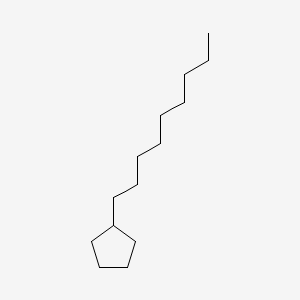
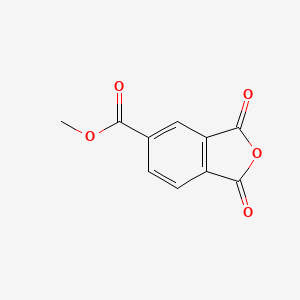
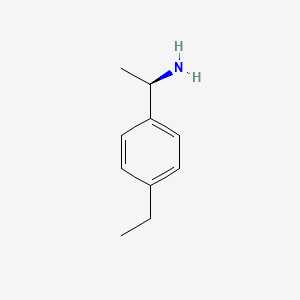
![N,N,2-Trimethylbenzo[d]thiazol-6-amine](/img/structure/B3189209.png)
